3-Nitrocinnamic acid

描述

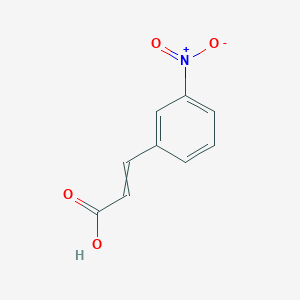

3-Nitrocinnamic acid is an organic compound with the molecular formula C₉H₇NO₄. It is a derivative of cinnamic acid, where a nitro group is substituted at the third position of the phenyl ring. This compound is known for its light yellow crystalline appearance and is used in various chemical and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

3-Nitrocinnamic acid can be synthesized through several methods. One common method involves the nitration of cinnamic acid. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position of the phenyl ring .

Another method involves the condensation of 3-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield this compound .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or recrystallization techniques .

化学反应分析

Types of Reactions

3-Nitrocinnamic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 3-Aminocinnamic acid.

Substitution: Various substituted cinnamic acids.

Oxidation: Depending on the conditions, products can include carboxylic acids or other oxidized derivatives.

科学研究应用

Chemical Synthesis

Starting Material for Organic Compounds:

3-Nitrocinnamic acid serves as a precursor in the synthesis of various organic compounds due to its reactive nitro group and double bond. It is utilized in the production of derivatives that have enhanced biological activities or improved chemical properties.

Reactions:

- Nitration: 3-NCA can undergo nitration to produce more complex nitro compounds.

- Reduction: The nitro group can be reduced to an amino group, leading to compounds with different biological properties.

- Esterification: 3-NCA can react with alcohols to form esters, which are useful in fragrance and flavor industries.

Biological Research

Antimicrobial Properties:

Research indicates that 3-NCA exhibits significant antimicrobial activity against various pathogens. The minimal inhibitory concentration (MIC) values for some bacterial strains are as follows:

| Pathogen | MIC (mM) |

|---|---|

| Staphylococcus aureus | >5.0 |

| Escherichia coli | >5.0 |

| Mycobacterium tuberculosis | 270-675 |

| Aeromonas hydrophila | 5.6-7.7 |

These findings suggest that the nitro group enhances interaction with bacterial membranes, disrupting essential biochemical processes.

Anticancer Activity:

3-NCA has been explored for its potential anticancer properties. A study on the MCF-7 cell line revealed:

- Cell Viability Reduction: Significant decrease in viable cells at concentrations above 20 µg/mL.

- Apoptosis Induction: Increased levels of caspase-3 activity, indicating activation of apoptotic pathways.

These results suggest that 3-NCA could be developed into a novel anticancer therapeutic agent.

Pharmaceutical Applications

Anti-inflammatory Effects:

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This action is attributed to the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in mediating inflammatory responses.

Antioxidant Activity:

The antioxidant capacity of 3-NCA has been evaluated through various assays, demonstrating significant free radical scavenging activity:

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These findings indicate its potential utility in preventing oxidative stress-related diseases.

Industrial Applications

Dyes and Pigments:

Due to its structural properties, 3-NCA is utilized in the production of dyes and pigments, where its ability to form stable complexes enhances colorfastness and stability in various applications.

Photoresponsive Materials:

The compound's photoresponsive nature makes it suitable for microfabrication processes where materials change properties upon light exposure, allowing for precise patterning during fabrication.

Case Study: Anticancer Activity in MCF-7 Cells

In vitro studies on MCF-7 cells treated with varying concentrations of 3-NCA showed a marked reduction in cell viability and increased apoptosis indicators. These findings provide a basis for further exploration into its mechanisms as a potential anticancer agent.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of 3-NCA against Mycobacterium tuberculosis demonstrated that while higher concentrations were required for efficacy, the presence of the nitro group significantly enhanced its activity compared to other cinnamic acid derivatives.

作用机制

The mechanism of action of 3-nitrocinnamic acid involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that can lead to the generation of reactive oxygen species .

相似化合物的比较

3-Nitrocinnamic acid can be compared with other cinnamic acid derivatives such as:

4-Nitrocinnamic acid: Similar structure but with the nitro group at the para position.

2-Nitrocinnamic acid: Nitro group at the ortho position.

Cinnamic acid: The parent compound without any nitro substitution.

The uniqueness of this compound lies in the position of the nitro group, which influences its reactivity and biological activity. The meta position of the nitro group in this compound often results in different chemical and biological properties compared to its ortho and para counterparts .

生物活性

3-Nitrocinnamic acid (3-NCA), a derivative of cinnamic acid, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of 3-NCA, including its antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The findings are supported by various studies and data tables summarizing key research results.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the meta position relative to the carboxylic acid group on the cinnamic acid backbone. Its molecular formula is , and it has a molecular weight of approximately 193.16 g/mol. The structural formula can be represented as:

Antimicrobial Activity

Research indicates that 3-NCA exhibits significant antimicrobial properties against various bacterial strains. A study reported its minimal inhibitory concentration (MIC) values against different pathogens, demonstrating its potential as an antimicrobial agent.

| Pathogen | MIC (mM) |

|---|---|

| Staphylococcus aureus | >5.0 |

| Escherichia coli | >5.0 |

| Mycobacterium tuberculosis | 270-675 |

| Aeromonas hydrophila | 5.6-7.7 |

The compound showed higher activity against Mycobacterium tuberculosis, where the presence of the nitro group is believed to enhance its interaction with bacterial cell membranes and nucleic acids, thereby disrupting essential biochemical processes .

Anticancer Activity

The anticancer potential of 3-NCA has been explored in several studies. One investigation highlighted its ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compound was shown to induce apoptosis in MCF-7 cells (human breast adenocarcinoma) through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: MCF-7 Cell Line

In vitro studies revealed that treatment with 3-NCA resulted in:

- Cell viability reduction : Significant decrease in viable cells at concentrations above 20 µg/mL.

- Apoptosis induction : Increased levels of caspase-3 activity, indicating activation of apoptotic pathways.

The results suggest that 3-NCA could serve as a lead compound for developing new anticancer therapies .

Anti-inflammatory Activity

3-NCA also demonstrates anti-inflammatory effects, which are crucial for treating chronic inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

The anti-inflammatory action is attributed to the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a pivotal role in mediating inflammatory responses .

Antioxidant Activity

The antioxidant capacity of 3-NCA has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited significant free radical scavenging activity, suggesting its potential utility in preventing oxidative stress-related diseases.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These findings indicate that 3-NCA can protect cellular components from oxidative damage, enhancing its therapeutic profile .

属性

CAS 编号 |

555-68-0 |

|---|---|

分子式 |

C9H7NO4 |

分子量 |

193.16 g/mol |

IUPAC 名称 |

(Z)-3-(3-nitrophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H7NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)/b5-4- |

InChI 键 |

WWXMVRYHLZMQIG-PLNGDYQASA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O |

手性 SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\C(=O)O |

规范 SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O |

熔点 |

179.0 °C |

Key on ui other cas no. |

1772-76-5 555-68-0 |

Pictograms |

Irritant |

同义词 |

3-nitrobenzenepropenoic acid Cinnamic acid, m-nitro- m-nitrocinnamic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and spectroscopic data for 3-nitrocinnamic acid?

A1: this compound (3-NCA) has the molecular formula C₉H₇NO₄ and a molecular weight of 193.15 g/mol. [] Spectroscopically, its structure is confirmed by Infrared (IR) analysis, which identifies characteristic functional groups. [] X-ray diffraction (XRD) studies provide insights into its crystal structure, revealing centrosymmetric dimers formed through intermolecular hydrogen bonding involving the carboxylic acid groups. [] Density functional theory (DFT) calculations further complement experimental data by providing information on geometry, vibrational frequencies, and electronic properties. []

Q2: How does the structure of this compound relate to its ability to self-assemble?

A2: The specific positioning of the nitro group at the meta position (3-position) on the cinnamic acid backbone plays a crucial role in the self-assembly of 3-NCA. [] This unique arrangement facilitates specific hydrogen bond and dipole-dipole interactions, leading to the formation of helical structures in solution. [] Other isomers or related molecules lacking this specific configuration do not exhibit the same self-assembly behavior. []

Q3: What is significant about the self-assembly of this compound?

A3: 3-NCA demonstrates the fascinating phenomenon of chiral symmetry breaking during its self-assembly. [] Despite being achiral itself, 3-NCA spontaneously forms helixes with a preference for either a left-handed or right-handed configuration. [] This chiral bias, though initially subtle in solution, becomes amplified when cast onto a solid substrate, resulting in macroscopic chirality detectable through circular dichroism measurements. []

Q4: Can this compound undergo photochemical reactions?

A4: Yes, research shows 3-NCA can participate in photochemical reactions, particularly [2+2] photocycloadditions. [] Interestingly, a crystalline salt of tryptamine and 3-NCA undergoes a cross photocycloaddition reaction when exposed to light, forming a cyclobutane adduct. [] This reaction is specific to the crystalline state and does not occur when the compounds are simply mixed together. []

Q5: Are there any studies on the non-linear optical properties of this compound?

A5: Yes, research indicates that 3-NCA exhibits promising non-linear optical (NLO) properties. [] The second harmonic generation (SHG) efficiency of 3-NCA, measured using the Kurtz and Perry powder test, is significantly higher than that of urea, a standard reference material for NLO properties. [] This suggests potential applications of 3-NCA in areas like optical data storage and laser technology.

Q6: What analytical techniques are used to study this compound?

A6: Various analytical techniques are employed to characterize and quantify 3-NCA. These include X-ray diffraction (XRD) to determine crystal structure, [, ] Infrared (IR) spectroscopy to identify functional groups, [] and techniques like UV-Vis spectroscopy to study its optical properties. Additionally, techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to evaluate its thermal stability. [] Scanning electron microscopy (SEM) is used to visualize the morphology of self-assembled structures. []

Q7: What is the historical context of this compound research?

A7: While a detailed historical account is not provided in the provided research excerpts, it's evident that 3-NCA has been a subject of chemical synthesis and structural studies for some time. [, ] The more recent focus has shifted towards understanding its self-assembly behavior, [] photochemical reactivity, [] and potential applications in areas like non-linear optics. [] This suggests a dynamic evolution of research interests around this compound, driven by the discovery of new properties and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。